Ethyl spiro[3.3]heptane-2-carboxylate
Overview
Description
Ethyl spiro[3.3]heptane-2-carboxylate is a unique compound belonging to the family of spirocyclic lactams. This compound has gained significant attention in various fields of research and industry due to its distinct structural features and potential biological activities. The molecular formula of this compound is C₁₀H₁₆O₂, and it has a molecular weight of 168.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl spiro[3.3]heptane-2-carboxylate typically involves photochemical [2 + 2] cycloaddition reactions. This method is favored due to its efficiency in constructing the spirocyclic core. The reaction involves the use of alkenes and cyclobutanes under visible light irradiation, often mediated by a photocatalyst . The reaction conditions are generally mild, and the process is scalable, making it suitable for industrial applications.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow photochemistry. This method allows for the efficient and large-scale synthesis of the compound while maintaining high purity and yield. The use of continuous flow reactors ensures better control over reaction parameters and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions: Ethyl spiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl spiro[3.3]heptane-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Ethyl spiro[3.3]heptane-2-carboxylate is compared with other spirocyclic compounds such as:
- Spiro[2.3]heptane derivatives
- Spiro[4.4]nonane derivatives
- Spiro[3.3]octane derivatives
Uniqueness: The distinct feature of this compound lies in its spirocyclic core, which provides a three-dimensional structure that can interact with biological targets in a unique manner. This structural uniqueness makes it a valuable compound in drug discovery and material science .
Comparison with Similar Compounds
Biological Activity
Ethyl spiro[3.3]heptane-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Structural Characteristics
This compound features a spirocyclic structure that contributes to its three-dimensional conformation, allowing for unique interactions with biological targets. This structural uniqueness positions it as a potential bioisostere of benzene rings, which are prevalent in many pharmacologically active compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Bioisosterism : The spiro[3.3]heptane core can mimic the behavior of phenyl rings in various drugs, potentially enhancing their efficacy while reducing toxicity. For instance, studies have shown that replacing benzene rings with spiro[3.3]heptane in drugs like Sonidegib and Vorinostat retains or enhances their anticancer activities while improving metabolic stability .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant inhibition of cancer cell proliferation. For example, analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Sonidegib Analogs : A study evaluated the incorporation of the spiro[3.3]heptane core into Sonidegib, an FDA-approved anticancer drug. The modified compounds showed comparable or improved efficacy against the Hedgehog signaling pathway, crucial for tumor growth .
- Vorinostat Derivatives : Another research effort incorporated the spirocyclic structure into Vorinostat, leading to compounds with enhanced potency against human hepatocellular carcinoma cells (HepG2) .
Comparative Analysis
The following table summarizes key findings from studies on this compound and its derivatives compared to traditional benzene-containing drugs:
Compound | IC50 (µM) | Biological Activity | Remarks |
---|---|---|---|
This compound | 0.24 - 0.48 | Anticancer (Hedgehog pathway inhibition) | High potency as a bioisostere |
Sonidegib | 0.0015 | Anticancer | Original drug with established efficacy |
Vorinostat | Varies | Anticancer | Traditional drug with known mechanisms |
Properties
IUPAC Name |
ethyl spiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)8-6-10(7-8)4-3-5-10/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUZVFLEMYGSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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